molecular formula C11H11ClN2O B1193426 Phantasmidine

Phantasmidine

Cat. No. B1193426
M. Wt: 222.67
InChI Key: CRXFCGUGNWJSEY-DKCNOQQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phantasmidine is a natural nicotinic acetylcholine receptor agonist.

Scientific Research Applications

Pharmacological Characterization

Phantasmidine, identified in the poison frog Epipedobates anthonyi, is a noteworthy subject of research due to its pharmacological properties. Studies have shown that phantasmidine, a rigid congener of epibatidine, exhibits significant activity at nicotinic acetylcholine receptors. This makes it a potential subject for the development of selective nicotinic agonists. Notably, phantasmidine is found to be around 10 times less potent than epibatidine but about 100 times more potent than nicotine in most receptors tested. Its pharmacological characterization suggests potential applications in developing tools for neurological research and drug development (Fitch et al., 2018).

Structure and Synthesis

The molecular structure of phantasmidine, with its unique combination of furan, pyrrolidine, and cyclobutane rings, presents an interesting area of study. The compound's rigid and asymmetric shape differentiates it from other nicotinic agonists and contributes to its stereoselective pharmacology. Research into the synthesis of phantasmidine has led to the development of methods that could be important for creating novel pharmaceuticals. These studies provide insights into the ways in which complex natural products can be synthesized and modified for potential therapeutic applications (Zhou & Snider, 2011).

properties

Product Name

Phantasmidine

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67

IUPAC Name

(2aS,4aR,9aR)-7-Chloro-1,2,2a,3,4,4a-hexahydrocyclobuta[4',5']pyrrolo[3',4':4,5]furo[2,3-b]pyridine

InChI

InChI=1S/C11H11ClN2O/c12-9-2-1-6-7-5-13-8-3-4-11(7,8)15-10(6)14-9/h1-2,7-8,13H,3-5H2/t7-,8-,11+/m0/s1

InChI Key

CRXFCGUGNWJSEY-DKCNOQQISA-N

SMILES

ClC1=CC=C2C(O[C@]34[C@@]2([H])CN[C@@]3([H])CC4)=N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Phantasmidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.